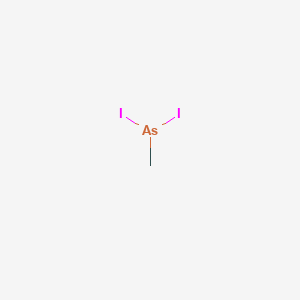
4-Chloro-6-hydroxyquinoline
Overview
Description
4-Chloro-6-hydroxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
4-Chloro-6-hydroxyquinoline, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities Quinoline derivatives have been known to target microbial viability and virulence machinery . In addition, some multi-substituted quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
Quinoline derivatives are known to interact with their targets through different mechanisms of action . For instance, some quinoline derivatives have been found to bind to an allosteric site, triggering multimerisation .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit pyocyanin production, a virulence factor in Pseudomonas aeruginosa .
Pharmacokinetics
It is known that the presence of an electron-withdrawing group at the quinolone ring influences the redox properties affecting dna synthesis .
Result of Action
Quinoline derivatives have been known to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-hydroxyquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-chloroaniline with glycerol and sulfuric acid, followed by oxidation. Another method includes the reaction of 4-chloroquinoline with hydroxylamine under acidic conditions to introduce the hydroxyl group at the 6-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the chlorine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 4-chloro-6-aminoquinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Chloro-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-6-hydroxyquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the chlorine atom at the 4-position, resulting in different chemical and biological properties.
6-Hydroxyquinoline: Lacks the chlorine atom at the 4-position, affecting its reactivity and applications.
8-Hydroxyquinoline: Has the hydroxyl group at the 8-position, leading to different biological activities.
Uniqueness: 4-Chloro-6-hydroxyquinoline is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-chloroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPFPJBKLAQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593726 | |
| Record name | 4-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148018-29-5 | |
| Record name | 4-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
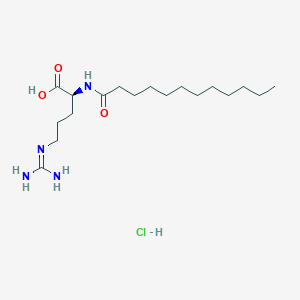
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)

![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)

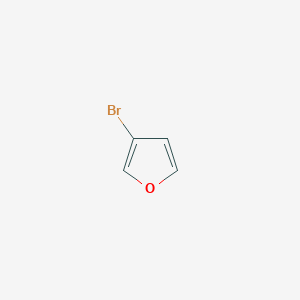

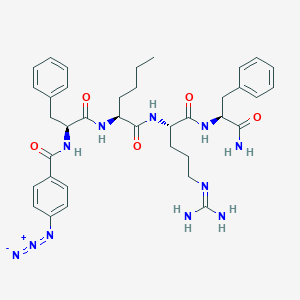
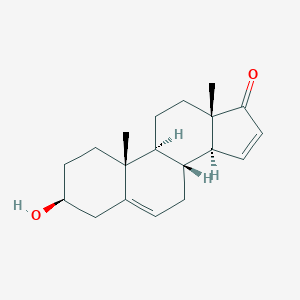

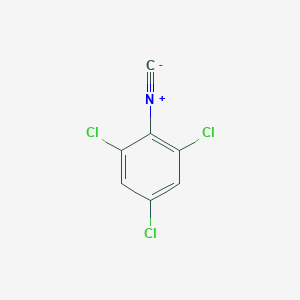
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
